molecular formula C10H15N3O2 B587242 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 CAS No. 1794885-45-2

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5

Cat. No.: B587242
CAS No.: 1794885-45-2
M. Wt: 214.28 g/mol
InChI Key: OGRXKBUCZFFSTL-WRMAMSRYSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is a deuterated analog of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine. This compound is primarily used in scientific research to study the carcinogenic effects of tobacco-related compounds and their metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 involves the deuteration of NNK. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects through metabolic activation, where it is converted into DNA-alkylating species via α-hydroxylation pathways. These reactive intermediates can form DNA adducts, leading to mutations and carcinogenesis. The primary molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of nitrosamines .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosopyrrolidine (NPYR)

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is unique due to its deuterated nature, which makes it a valuable tool in tracing metabolic pathways and studying the kinetics of nitrosamine metabolism. This compound provides insights into the specific interactions and transformations that occur in biological systems, distinguishing it from its non-deuterated counterparts .

Properties

CAS No.

1794885-45-2

Molecular Formula

C10H15N3O2

Molecular Weight

214.28 g/mol

IUPAC Name

N-(1,1-dideuterio-4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3,7D2

InChI Key

OGRXKBUCZFFSTL-WRMAMSRYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])CCC(C1=CN=CC=C1)O)N=O

SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Canonical SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Synonyms

α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol-d5;  4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol-d5;  rac NNAL-d5; 

Origin of Product

United States

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